molecular formula C10H16N4O4 B2408091 N3-L-Lys(Alloc)-OH*DCHA CAS No. 1799661-51-0

N3-L-Lys(Alloc)-OH*DCHA

Cat. No.: B2408091
CAS No.: 1799661-51-0
M. Wt: 256.262
InChI Key: XEVUTMKVUWJEQX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-L-Lys(Alloc)-OH*DCHA, also known as azido-Lys(Alloc)-OH dicyclohexylammonium salt, is a derivative of lysine. It is a protected amino acid used in peptide synthesis. The compound features an azide group, which is useful in click chemistry, and an allyloxycarbonyl (Alloc) protecting group that safeguards the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-L-Lys(Alloc)-OH*DCHA typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected using an allyloxycarbonyl (Alloc) group.

    Introduction of the Azide Group: The azide group is introduced by converting the ε-amino group of lysine to an azido group.

    Formation of the Dicyclohexylammonium Salt: The final product is obtained by forming a salt with dicyclohexylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection and azidation reactions: Using industrial-grade reagents and optimized reaction conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.

Types of Reactions:

Common Reagents and Conditions:

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.

    Deprotection: Palladium(0) complexes are used to remove the Alloc group.

Major Products:

    Triazoles: Formed from CuAAC reactions.

    Deprotected Lysine Derivatives: Obtained after removing the Alloc group.

Properties

IUPAC Name

(2S)-2-azido-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-2-7-18-10(17)12-6-4-3-5-8(9(15)16)13-14-11/h2,8H,1,3-7H2,(H,12,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVUTMKVUWJEQX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.